An In-Depth Technical Guide to 3-Phenoxyphenyl Isocyanate (CAS No. 87873-72-1)
An In-Depth Technical Guide to 3-Phenoxyphenyl Isocyanate (CAS No. 87873-72-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Phenoxyphenyl isocyanate, with the CAS number 87873-72-1, is an aromatic isocyanate that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique structural motif, featuring a diphenyl ether backbone, imparts specific physicochemical properties to its derivatives, making it a valuable tool in the design of complex molecules. The high reactivity of the isocyanate group (-N=C=O) allows for efficient covalent bond formation with a wide array of nucleophiles, positioning this compound as a key fragment for molecular linking and elaboration in various chemical and pharmaceutical research endeavors.
This guide provides a comprehensive technical overview of 3-phenoxyphenyl isocyanate, encompassing its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of drug discovery and development. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-phenoxyphenyl isocyanate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on closely related analogs such as phenyl isocyanate, 3-methoxyphenyl isocyanate, and 3-ethoxyphenyl isocyanate.[2][3][4][5]
| Property | Value (Estimated/Analog Data) | Source/Analog |
| CAS Number | 87873-72-1 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | Analog Data[3] |
| Boiling Point | > 215 °C (predicted) | Analog Data[2][4] |
| Density | ~1.15 g/mL at 25 °C (predicted) | Analog Data[2][4] |
| Refractive Index | ~1.54 at 20 °C (predicted) | Analog Data[2][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (water, alcohols) | General Isocyanate Reactivity[3] |
Synthesis and Purification
The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. For 3-phenoxyphenyl isocyanate, the precursor is 3-phenoxyaniline.
Conceptual Synthesis Workflow
The synthesis involves two primary stages: the formation of a carbamoyl chloride intermediate from the amine and phosgene (or a phosgene equivalent like triphosgene), followed by thermal dehydrochlorination to yield the isocyanate.
Experimental Protocol: Phosgenation of 3-Phenoxyaniline
Disclaimer: This protocol is a representative example based on established procedures for aryl isocyanate synthesis. Phosgene and its equivalents are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency preparedness.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) is charged with a solution of 3-phenoxyaniline (1.0 eq) in an inert, high-boiling solvent such as toluene or o-dichlorobenzene.
-
Phosgenation: The solution is cooled to 0-5 °C. A solution of phosgene (approx. 1.5-2.0 eq) in the same solvent is added dropwise while maintaining the temperature. Alternatively, solid triphosgene (approx. 0.5-0.7 eq) can be added portion-wise.
-
Thermal Decomposition: After the initial reaction, the mixture is gradually heated to the reflux temperature of the solvent (typically 110-180 °C). The reaction progress is monitored by the cessation of HCl gas evolution (as indicated by pH paper at the scrubber outlet) and potentially by in-situ IR spectroscopy, observing the disappearance of the amine and the appearance of the isocyanate peak.
-
Work-up: Once the reaction is complete, the mixture is cooled, and excess phosgene and HCl are removed by sparging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure.
-
Purification: The crude 3-phenoxyphenyl isocyanate is purified by vacuum distillation to yield the final product as a clear liquid.
Reactivity and Mechanistic Insights
The synthetic utility of 3-phenoxyphenyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable adducts.
Reaction with Nucleophiles
The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
-
Alcohols and Phenols: React to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and is often catalyzed by tertiary amines or organometallic compounds.
-
Amines: Primary and secondary amines react rapidly and exothermically to form substituted ureas. This is one of the most common and efficient reactions of isocyanates, forming the basis of many kinase inhibitor syntheses.
-
Thiols: React to form thiocarbamates. The reaction kinetics are generally slower than with amines or alcohols.
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (3-phenoxyaniline) and carbon dioxide. This highlights the moisture-sensitive nature of isocyanates.
Applications in Drug Discovery and Development
The 3-phenoxyphenyl moiety is a common feature in many biologically active molecules, particularly in the realm of protein kinase inhibitors. The diaryl ether linkage provides a degree of conformational flexibility while maintaining a rigid backbone, which can be advantageous for fitting into specific binding pockets of target proteins.
Role as a Key Building Block for Kinase Inhibitors
Many Type-II kinase inhibitors, which bind to the inactive conformation of the kinase, feature a diaryl urea structure. 3-Phenoxyphenyl isocyanate is an ideal reagent for installing this critical pharmacophore. For instance, it can be used in the synthesis of analogs of multi-kinase inhibitors like Sorafenib.[6][7][8]
The general synthetic strategy involves reacting an amine-containing heterocyclic core, which binds in the ATP-binding region of the kinase, with 3-phenoxyphenyl isocyanate to form the urea linkage that extends into an allosteric pocket.
Exemplary Synthesis of a Kinase Inhibitor Analog
The following protocol illustrates how 3-phenoxyphenyl isocyanate can be used to synthesize a hypothetical kinase inhibitor.
-
Dissolution: A solution of an amine-substituted heterocyclic core (e.g., an aminopyrazole) (1.0 eq) is prepared in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Addition of Isocyanate: A solution of 3-phenoxyphenyl isocyanate (1.0-1.1 eq) in the same solvent is added dropwise to the amine solution at room temperature.
-
Reaction: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, a diaryl urea, is then purified by column chromatography on silica gel or by recrystallization to yield the final inhibitor.
Spectroscopic Characterization
Characterization of 3-phenoxyphenyl isocyanate and its reaction products relies on standard spectroscopic techniques. While a public database spectrum for this specific compound is not available, the expected features can be accurately predicted from analog data and an understanding of functional group chemistry.[9][10]
-
FTIR Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, which is expected to appear around 2250-2275 cm⁻¹ . The disappearance of this peak is a reliable indicator of reaction completion. Aromatic C-H and C=C stretching bands will also be present.[11][12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the nine aromatic protons. The signals would appear in the aromatic region (approx. δ 6.8-7.5 ppm ). The specific splitting patterns would depend on the substitution pattern and coupling constants of the two aromatic rings.
-
¹³C NMR Spectroscopy: The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of δ 120-130 ppm . The spectrum will also show signals for the 12 aromatic carbons, including four quaternary carbons (C-O, C-N, and the two bridgehead carbons of the phenoxy group).
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 211 . Common fragmentation patterns for diaryl ethers would involve cleavage of the ether bond.
Safety, Handling, and Storage
Isocyanates are toxic and are potent respiratory and skin sensitizers.[9] All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. This compound is moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) to prevent degradation.[3][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, amines, alcohols, and strong bases.
-
Spills: Small spills can be neutralized by covering with an absorbent material (e.g., vermiculite) and then treating with a decontamination solution (e.g., a mixture of water, ammonia, and detergent).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate should be quenched by slow addition to a solution of a high-boiling alcohol (like isopropanol) before disposal.
Conclusion
3-Phenoxyphenyl isocyanate is a highly valuable and reactive chemical intermediate. Its structural features make it particularly well-suited for applications in medicinal chemistry, especially in the synthesis of kinase inhibitors and other complex molecular architectures. A firm grasp of its synthesis, reactivity, and handling requirements allows researchers and drug development professionals to effectively and safely leverage this compound in their synthetic endeavors, accelerating the discovery of novel therapeutics.
References
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PubChem. 3-Methoxyphenyl isocyanate. [Link]
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Singh, M., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC. [Link]
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Shchekotikhin, A. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]
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Thieme. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]
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Bello, D., et al. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring. [Link]
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Taylor & Francis Online. Convenient Synthesis of Sorafenib and Its Derivatives. [Link]
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NIST WebBook. 3-Methoxyphenol, TMS derivative. [Link]
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ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
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ResearchGate. Theory analysis of mass spectra of long-chain isocyanates. [Link]
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ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
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MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
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